molecular formula C30H22Cl2N4O8S2 B12715264 3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid CAS No. 93964-65-9

3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid

Cat. No.: B12715264
CAS No.: 93964-65-9
M. Wt: 701.6 g/mol
InChI Key: AGSDLBDGIVXKLJ-UHFFFAOYSA-N
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Description

3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes purification steps such as crystallization or chromatography to isolate the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism by which 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s aromatic rings and sulfonic acid groups, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid apart is its combination of aromatic rings and sulfonic acid groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .

Properties

CAS No.

93964-65-9

Molecular Formula

C30H22Cl2N4O8S2

Molecular Weight

701.6 g/mol

IUPAC Name

2-anilino-5-[[4-(4-anilino-3-sulfoanilino)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C30H22Cl2N4O8S2/c31-25-27(35-19-11-13-21(23(15-19)45(39,40)41)33-17-7-3-1-4-8-17)29(37)26(32)28(30(25)38)36-20-12-14-22(24(16-20)46(42,43)44)34-18-9-5-2-6-10-18/h1-16,33-36H,(H,39,40,41)(H,42,43,44)

InChI Key

AGSDLBDGIVXKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC(=C(C=C4)NC5=CC=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O

Origin of Product

United States

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